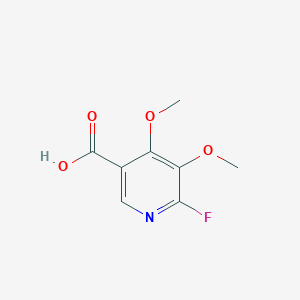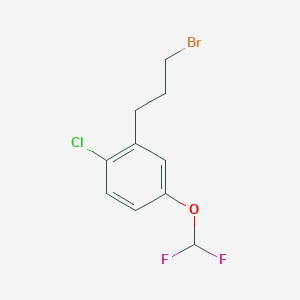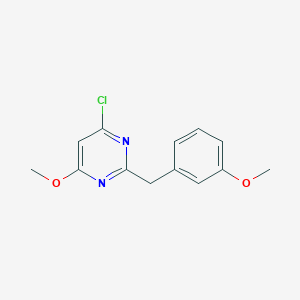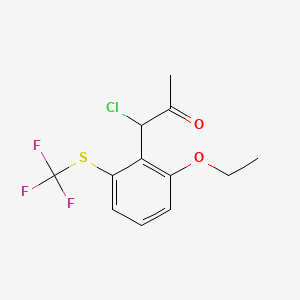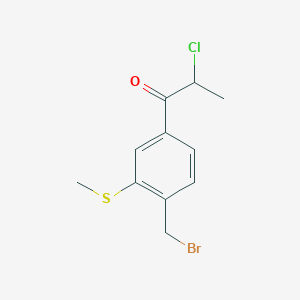
(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate is an organic compound that features a benzyloxycarbonyl-protected amino group and a hydroxyl group on a propanoate backbone. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group. One common method involves the reaction of (S)-serine methyl ester with benzyl chloroformate under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) are often used.
Substitution: Acidic or basic conditions can facilitate the removal or substitution of the benzyloxycarbonyl group.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials
Wirkmechanismus
The mechanism of action of (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate involves its interaction with various molecular targets. The benzyloxycarbonyl group can be cleaved under specific conditions, revealing the active amino group, which can then participate in further chemical reactions. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-(((Benzyloxy)carbonyl)amino)-2-methylpropanoic acid: Similar structure but with a methyl group instead of a hydroxyl group.
Methyl (S)-3-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate: Contains a phenyl group instead of a hydroxyl group.
Uniqueness
(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate is unique due to the presence of both a hydroxyl group and a benzyloxycarbonyl-protected amino group on the same molecule. This dual functionality allows for versatile applications in synthetic chemistry and pharmaceutical research.
Eigenschaften
Molekularformel |
C12H15NO5 |
|---|---|
Molekulargewicht |
253.25 g/mol |
IUPAC-Name |
methyl (2R)-2-hydroxy-3-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C12H15NO5/c1-17-11(15)10(14)7-13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16)/t10-/m1/s1 |
InChI-Schlüssel |
FRQPMIDWJDBNJL-SNVBAGLBSA-N |
Isomerische SMILES |
COC(=O)[C@@H](CNC(=O)OCC1=CC=CC=C1)O |
Kanonische SMILES |
COC(=O)C(CNC(=O)OCC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


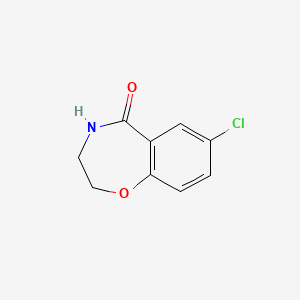
![Methyl 2-oxo-2-(5-oxo-2-propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetate](/img/structure/B14045034.png)

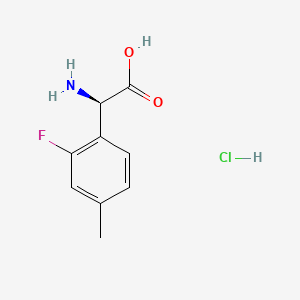

![2h-Pyrimido[1,2-a]pyrimidin-2-one,3,4,6,7,8,9-hexahydro-9-methyl-](/img/structure/B14045070.png)
